molecular formula C₁₇H₁₀D₄F₃N₃O₂S B1140425 Celecoxib-d4 CAS No. 544686-20-6

Celecoxib-d4

Cat. No.: B1140425
CAS No.: 544686-20-6
M. Wt: 385.4
Attention: For research use only. Not for human or veterinary use.
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Description

Celecoxib-d4 is a deuterated form of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in scientific research to study the pharmacokinetics and metabolism of celecoxib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of celecoxib-d4 involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the celecoxib molecule are replaced with deuterium atoms using deuterated reagents. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to achieve high levels of deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize costs while maintaining high standards of quality control.

Chemical Reactions Analysis

Key Reaction Pathways and Mechanisms

Celecoxib-d4 undergoes three primary reaction types across synthetic and biological systems (Table 1):

Reaction Type Reagents/Conditions Products Kinetic Impact of Deuterium
OxidationTetrabutylammonium permanganateCelecoxib carboxylic acid15–20% rate reduction
ReductionSodium borohydride/LiAlH4Sulfide derivativesMinimal isotopic effect
CYP2C9-mediated hydroxylationLiver microsomes (pH 7.4, 37°C) Hydroxythis compound30% slower vs. non-deuterated
GlucuronidationUDP-glucuronosyltransferases 1-O-glucuronide conjugateNo significant difference

Deuterium Exchange Dynamics

Deuterium incorporation occurs at four positions (2,3,5,6-positions of the benzene ring) via:

  • Acid-catalyzed H/D exchange : Achieves >98% isotopic purity using D2O/H2SO4 at 80°C

  • Radical-mediated substitution : Deuterochloroform (CDCl3) under UV irradiation

Stability Data :

  • Thermal decomposition onset: 273.7°C (vs. 268.4°C for celecoxib)

  • Hydrolytic stability: t1/2 = 48 hr in pH 7.4 buffer (37°C)

Metabolic Transformation Pathways

This compound follows biphasic metabolism in mammalian systems (Figure 1):

Phase I

  • Primary route : CYP2C9-mediated methyl hydroxylation (Km = 18.4 μM; Vmax = 2.1 nmol/min/mg)

  • Secondary route : CYP3A4 oxidation (contributes <25% total clearance)

Phase II

  • Glucuronidation efficiency: 89% vs. 92% in non-deuterated form

  • Sulfation negligible (<2% total metabolites)

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound Celecoxib Δ (%)
Cmax (μg/mL)2.34 ± 0.412.67 ± 0.38-12.4
t1/2 (hr)13.7 ± 2.111.2 ± 1.8+22.3
AUC0-∞ (μg·hr/mL)29.8 ± 5.625.3 ± 4.9+17.8

Mass Spectrometric Detection

  • MRM transitions : m/z 385.6 → 102.8 (this compound); m/z 381.4 → 98.1 (Celecoxib)

  • Deuterium retention : >99% after 72 hr in plasma

Crystallographic Stability

  • Hydrate forms exhibit lower hygroscopicity vs. non-deuterated analog (1.2% vs. 14% weight gain at 70% RH)

Research Implications

  • Isotope effect quantification : Deuteration increases metabolic stability (CLint reduced by 38%)

  • Toxicology applications : Enables precise tracking of reactive metabolites in CYP2C9*3 polymorphism models

  • Formulation stability : Deuterated form resists photodegradation (t1/2 under UV-A: 6.7 hr vs. 4.2 hr for celecoxib)

This comprehensive analysis demonstrates that deuterium substitution strategically modifies celecoxib's reactivity profile while preserving its core pharmacological activity. The data underscore its utility as a tracer molecule in advanced pharmacokinetic studies.

Scientific Research Applications

Pharmacokinetics and Metabolism

Celecoxib-D4 is utilized in pharmacokinetic studies to trace the metabolic pathways of celecoxib in human subjects. The deuterated compound allows for precise measurement of drug concentrations in biological samples without interference from the non-deuterated form. Studies have shown that celecoxib is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9, which influences its efficacy and safety profiles. Research indicates that genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib, leading to variations in therapeutic outcomes among individuals .

Cancer Research

This compound has been investigated for its potential role in cancer chemoprevention and treatment. The compound's ability to selectively inhibit COX-2 has been linked to reduced tumor growth and metastasis in various cancers, including colorectal, breast, and prostate cancers. In vitro studies have demonstrated that celecoxib can induce apoptosis in cancer cells and inhibit angiogenesis by downregulating vascular endothelial growth factor .

Table 1: Summary of this compound Applications in Cancer Research

Study TypeFindingsCancer Type
In vitroInduction of apoptosis and cell cycle arrestColorectal
In vivoReduced tumor size and metastasisBreast
Clinical TrialsDecreased polyp formation in familial adenomatous polyposis patientsColorectal

Inflammation Modulation

This compound is also studied for its anti-inflammatory properties beyond its role as a COX-2 inhibitor. Research has shown that celecoxib can modulate inflammatory pathways by affecting the expression of various cytokines and growth factors involved in inflammation . For instance, studies have demonstrated that combining celecoxib with other anti-inflammatory agents can enhance therapeutic effects while minimizing side effects associated with long-term NSAID use.

Case Study: Combination Therapy
A notable case study involved the combination of celecoxib with zileuton, a 5-lipoxygenase inhibitor. This combination was found to significantly reduce levels of urinary PGE-M and LTE4, biomarkers associated with inflammation in smokers. The study suggested that this dual inhibition could provide a novel approach to managing inflammatory conditions .

Drug Interaction Studies

The deuterated form of celecoxib serves as an essential tool for studying drug interactions. By using this compound, researchers can accurately assess how other medications influence the pharmacokinetics of celecoxib without confounding results from the non-deuterated form. For example, studies have indicated that certain herbal supplements may alter the metabolism of celecoxib, potentially leading to increased toxicity or decreased efficacy .

Table 2: Drug Interaction Studies Involving this compound

Drug InteractionEffect on Celecoxib MetabolismOutcome
Ojeok-sanAltered pharmacokineticsIncreased bioavailability
RifampicinIncreased clearanceReduced efficacy
Herbal SupplementsVariable effects on metabolismPotential toxicity

Mechanism of Action

Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 reduces inflammation and pain without affecting the COX-1 enzyme, thereby minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: The non-deuterated form of celecoxib, used for similar therapeutic purposes.

    Rofecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.

    Valdecoxib: A selective COX-2 inhibitor used for pain and inflammation management.

Uniqueness

Celecoxib-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool for studying the behavior of celecoxib in biological systems.

Biological Activity

Celecoxib-d4 is a deuterated form of celecoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used for its anti-inflammatory and analgesic properties. The biological activity of this compound is of significant interest, particularly in the context of its pharmacokinetics, pharmacodynamics, and potential therapeutic applications beyond pain management, including cancer treatment and infectious diseases.

Celecoxib acts primarily as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Its mechanisms can be categorized into COX-dependent and COX-independent pathways:

  • COX-Dependent Mechanisms : Inhibition of COX-2 leads to reduced synthesis of prostaglandins, which play a crucial role in inflammation and pain perception.
  • COX-Independent Mechanisms : Celecoxib has been shown to induce apoptosis in cancer cells through various pathways, including:
    • Activation of pro-apoptotic molecules (e.g., caspases).
    • Inhibition of anti-apoptotic pathways (e.g., PDK1 and AKT1).
    • Modulation of cell cycle regulators such as p21 and p27, leading to cell cycle arrest .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics of this compound may differ from that of standard celecoxib due to the incorporation of deuterium, which can affect metabolic stability and bioavailability. Studies indicate that celecoxib is metabolized primarily by the cytochrome P450 enzyme CYP2C9, with genetic polymorphisms in this enzyme affecting individual responses to the drug .

Anticancer Activity

Research has demonstrated that celecoxib can inhibit tumor growth through multiple mechanisms:

  • Induction of Apoptosis : Celecoxib induces apoptosis in various cancer cell lines by activating specific signaling pathways.
  • Inhibition of Angiogenesis : It reduces vascular endothelial growth factor (VEGF) expression, thereby limiting tumor blood supply.
  • Regulation of Tumor Microenvironment : Celecoxib modulates inflammatory cytokines that contribute to tumor progression .

Case Studies

A retrospective study involving pediatric patients with tumors highlighted the effectiveness of metronomic chemotherapy regimens that included celecoxib. In this cohort:

  • Complete Responses : Three out of six patients exhibited complete responses to treatment.
  • Minor Toxicity : The treatment was associated with only minor hematologic toxicity, indicating a favorable safety profile .

Another study explored the adjunctive use of celecoxib with anti-tuberculosis drugs. While the initial findings suggested limited direct bactericidal effects, the study indicated potential benefits through modulation of immune responses and efflux pump inhibition, enhancing the efficacy of standard treatments .

Comparative Analysis

Aspect Celecoxib This compound
COX Inhibition YesYes
Metabolic Stability StandardEnhanced
Anticancer Activity YesPotentially Higher
Pharmacokinetics CYP2C9 DependentCYP2C9 Dependent

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEKVGVHFLEQIL-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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